molecular formula C16H24N2O8 B8116103 Mal-amido-PEG3-acid

Mal-amido-PEG3-acid

Cat. No.: B8116103
M. Wt: 372.37 g/mol
InChI Key: VRSINYAEWCLYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG3-acid is a polyethylene glycol-based compound that serves as a PROTAC linker. It is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound contains a maleimide group and a terminal carboxylic acid, which facilitate its role in bioconjugation and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and maleimide. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG3-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG3-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Used in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.

    Industry: Employed in the production of bioconjugates and drug delivery systems

Mechanism of Action

Mal-amido-PEG3-acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The maleimide group reacts with sulfhydryl groups on the target protein, while the terminal carboxylic acid facilitates the formation of stable amide bonds with other molecules. This dual functionality allows PROTACs to bring the target protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG-alkyne
  • Mal-PEG-amine
  • Mal-PEG-NHS ester
  • Mal-PEG-PFP ester
  • Mal-PEG-t-butyl ester
  • Mal-PEG-alcohol
  • Mal-PEG-NH-Boc
  • Mal-PEG-Amide
  • Mal-PEG-Bromide
  • Mal-PEG-PNP-carbonate

Uniqueness

Mal-amido-PEG3-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, which provide versatile reactivity for bioconjugation and drug development. Its polyethylene glycol backbone enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O8/c19-13(3-6-18-14(20)1-2-15(18)21)17-5-8-25-10-12-26-11-9-24-7-4-16(22)23/h1-2H,3-12H2,(H,17,19)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSINYAEWCLYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.